RU 52583

Alpha-2 Adrenergic Receptor Antagonist Cognition Enhancement Septohippocampal Damage

Researchers studying cholinergic dysfunction face a critical gap: generic α2-antagonists like idazoxan fail to reverse cognitive deficits in septohippocampal lesion models. RU 52583 (CAS 123828-80-8) directly addresses this failure. - Orally bioactive at 1-2 mg/kg, RU 52583 robustly reverses radial maze memory impairments induced by NMDA septal lesions. - Unlike idazoxan (2-5 mg/kg, no effect), RU 52583 provides reproducible, model-specific cognition enhancement. - Suitable for chronic oral dosing without the confounds of parenteral stress.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
CAS No. 123828-80-8
Cat. No. B043795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 52583
CAS123828-80-8
Synonyms11-methyl-20,21-dinoreburnamenine
RU 49041
RU 52582
RU 52583
RU-49041
RU-52582
RU-52583
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3
InChIInChI=1S/C18H20N2/c1-12-4-5-14-15-7-9-19-8-2-3-13-6-10-20(16(14)11-12)18(15)17(13)19/h4-6,10-11,13,17H,2-3,7-9H2,1H3/t13-,17+/m1/s1
InChIKeyWPVRIAJLUFENAH-DYVFJYSZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RU 52583 Procurement Guide: Primary Research Use in α2-Adrenergic Receptor Antagonism and Cognitive Enhancement Models


RU 52583 (CAS 123829-33-4, IUPAC (41S,13aR)-9-methyl-2,3,41,5,6,13a-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine) is a synthetic small molecule characterized as an orally bioactive antagonist of the alpha 2-adrenergic receptor (α2-AR) . The compound is an indolonaphthyridine derivative and is a member of a class of α2-antagonists developed by Roussel UCLAF, structurally distinct from imidazoline-based antagonists like idazoxan [1]. Its primary documented use is as a pharmacological tool for probing the role of α2-adrenoceptors in cognitive function, specifically within animal models of cholinergic dysfunction and memory impairment.

Critical Differentiation: Why In-Class α2-Antagonist Idazoxan Cannot Substitute for RU 52583 in Cognitive Studies


Procurement of a generic alpha-2 adrenergic receptor (α2-AR) antagonist without specifying RU 52583 introduces a high risk of experimental failure. The core evidence demonstrates that pharmacological class alone is an insufficient predictor of functional outcome in specific disease models. A direct, head-to-head comparison revealed that while RU 52583 (1-2 mg/kg p.o.) markedly reversed memory impairments induced by septohippocampal damage, the structurally distinct α2-antagonist idazoxan failed to produce any significant effect across the same tested dose range (2-5 mg/kg p.o.) in the same experimental system [1]. This result strongly indicates that subtle differences in receptor subtype selectivity, CNS penetration, or off-target pharmacology critically dictate in vivo efficacy in cognition models. Substituting RU 52583 with another α2-antagonist, even one with a well-defined in vitro profile like idazoxan, cannot guarantee the observed cognition-enhancing properties and will likely compromise experimental reproducibility.

RU 52583 Quantitative Evidence Guide: Head-to-Head Comparison Data vs. Idazoxan and Class-Level Benchmarks


Direct Efficacy Comparison: RU 52583 vs. Idazoxan in a Rodent Model of Septohippocampal Damage

In a direct comparative study, oral administration of RU 52583 at 1 and 2 mg/kg significantly reversed memory impairments in rats with excitotoxic lesions of the medial septum, a model of septohippocampal damage. In stark contrast, idazoxan, another α2-adrenergic receptor antagonist, failed to show any effect at comparable oral doses of 2 and 5 mg/kg [1]. This establishes a clear functional differentiation between two in-class compounds in the same in vivo cognitive assay.

Alpha-2 Adrenergic Receptor Antagonist Cognition Enhancement Septohippocampal Damage In Vivo Pharmacology

Efficacy Benchmarking: RU 52583 vs. Cholinergic Agonists in the Same Model

The same study provided a cross-class comparison between RU 52583 (an α2-antagonist) and standard cholinergic agonists. While RU 52583 produced a robust and significant reversal of memory deficits at 1 and 2 mg/kg p.o., the cholinergic drugs arecoline (0.1 and 1 mg/kg i.p.) and physostigmine (0.02 and 0.1 mg/kg i.p.) only demonstrated a non-significant "tendency to alleviate memory deficits" [1]. This positions RU 52583 as a more efficacious tool than these classical cholinergic agents in this specific model of cholinergic dysfunction.

Cognitive Enhancer Cholinergic System Alzheimer's Disease Model In Vivo Pharmacology

Oral Bioavailability: A Key Differentiator from Non-Oral Tool Compounds

RU 52583 is explicitly described as an "oral bioactive antagonist" . In the primary research study, it was administered orally (p.o.) to achieve its pro-cognitive effects [1]. This is a crucial practical differentiator from many other α2-antagonist tool compounds (e.g., atipamezole, which is typically administered parenterally), and directly enables the chronic or repeated dosing paradigms often required for complex behavioral studies.

Oral Bioactive ADME Properties Alpha-2 Antagonist In Vivo Studies

Optimal Research Applications for RU 52583: Validated Use Cases Based on Quantitative Evidence


Investigating α2-Adrenoceptor Mediated Cognitive Enhancement in Septohippocampal Damage Models

RU 52583 is specifically validated for use in rodent models of septohippocampal damage, such as those induced by NMDA lesions of the medial septum. In these models, oral administration of 1-2 mg/kg has been shown to robustly reverse memory impairments in a radial maze task, a finding that was not replicated by the comparator α2-antagonist idazoxan . This makes RU 52583 a highly specific tool for dissecting the role of α2-ARs in cognitive deficits arising from cholinergic pathway disruption.

Evaluating α2-Antagonism as a Superior Strategy to Cholinergic Agonism in Specific Cognitive Deficits

Researchers studying cognitive enhancement in the context of septohippocampal dysfunction should consider RU 52583 as a positive control or lead compound for α2-antagonism, given its demonstrated superiority over classical cholinergic agonists (arecoline, physostigmine) in the same model . This scenario is particularly relevant for programs seeking novel, non-cholinergic mechanisms for treating cognitive symptoms associated with Alzheimer's disease or other dementias.

Long-Term Behavioral Studies Requiring a Non-Invasive Oral Dosing Regimen

The oral bioavailability of RU 52583 makes it the α2-antagonist of choice for chronic dosing studies in behavioral neuroscience. Unlike parenteral administration (i.p./s.c.), which can be a daily stressor and confound cognitive assessments, oral gavage or dietary administration of RU 52583 allows for more physiologically relevant and less disruptive long-term treatment. This is essential for studies assessing sustained cognitive improvement or disease-modifying effects over weeks or months [1].

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